molecular formula C6H8N4O4 B11094584 (1-Methyl-4-nitro-1H-imidazol-5-yl)glycine

(1-Methyl-4-nitro-1H-imidazol-5-yl)glycine

Cat. No.: B11094584
M. Wt: 200.15 g/mol
InChI Key: IRCMCCGSNGDMPR-UHFFFAOYSA-N
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Description

(1-Methyl-4-nitro-1H-imidazol-5-yl)glycine is a chemical compound with the molecular formula C6H8N4O4 and a molecular weight of 200.15 g/mol It is characterized by the presence of a nitro group attached to an imidazole ring, which is further substituted with a methyl group and a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-4-nitro-1H-imidazol-5-yl)glycine typically involves the nitration of 1-methylimidazole followed by the introduction of the glycine moiety. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the nitro derivative. The subsequent step involves the reaction of the nitroimidazole with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-4-nitro-1H-imidazol-5-yl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Methyl-4-nitro-1H-imidazol-5-yl)glycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methyl-4-nitro-1H-imidazol-5-yl)glycine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-4-nitro-1H-imidazol-5-yl)glycine is unique due to the presence of both the nitro group and the glycine moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H8N4O4

Molecular Weight

200.15 g/mol

IUPAC Name

2-[(3-methyl-5-nitroimidazol-4-yl)amino]acetic acid

InChI

InChI=1S/C6H8N4O4/c1-9-3-8-6(10(13)14)5(9)7-2-4(11)12/h3,7H,2H2,1H3,(H,11,12)

InChI Key

IRCMCCGSNGDMPR-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1NCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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